Cas no 2229486-19-3 (tert-butyl N-1-amino-3-(quinolin-7-yl)propan-2-ylcarbamate)
tert-butyl N-1-amino-3-(quinolin-7-yl)propan-2-ylcarbamate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl N-1-amino-3-(quinolin-7-yl)propan-2-ylcarbamate
- tert-butyl N-[1-amino-3-(quinolin-7-yl)propan-2-yl]carbamate
- 2229486-19-3
- EN300-1902803
-
- Inchi: 1S/C17H23N3O2/c1-17(2,3)22-16(21)20-14(11-18)9-12-6-7-13-5-4-8-19-15(13)10-12/h4-8,10,14H,9,11,18H2,1-3H3,(H,20,21)
- InChI Key: ZDCOXGYWVMYMJC-UHFFFAOYSA-N
- SMILES: O(C(NC(CN)CC1C=CC2=CC=CN=C2C=1)=O)C(C)(C)C
Computed Properties
- Exact Mass: 301.17902698g/mol
- Monoisotopic Mass: 301.17902698g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 6
- Complexity: 367
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 77.2Ų
tert-butyl N-1-amino-3-(quinolin-7-yl)propan-2-ylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1902803-1g |
tert-butyl N-[1-amino-3-(quinolin-7-yl)propan-2-yl]carbamate |
2229486-19-3 | 1g |
$1500.0 | 2023-09-18 | ||
| Enamine | EN300-1902803-5g |
tert-butyl N-[1-amino-3-(quinolin-7-yl)propan-2-yl]carbamate |
2229486-19-3 | 5g |
$4349.0 | 2023-09-18 | ||
| Enamine | EN300-1902803-10g |
tert-butyl N-[1-amino-3-(quinolin-7-yl)propan-2-yl]carbamate |
2229486-19-3 | 10g |
$6450.0 | 2023-09-18 | ||
| Enamine | EN300-1902803-0.05g |
tert-butyl N-[1-amino-3-(quinolin-7-yl)propan-2-yl]carbamate |
2229486-19-3 | 0.05g |
$1261.0 | 2023-09-18 | ||
| Enamine | EN300-1902803-0.1g |
tert-butyl N-[1-amino-3-(quinolin-7-yl)propan-2-yl]carbamate |
2229486-19-3 | 0.1g |
$1320.0 | 2023-09-18 | ||
| Enamine | EN300-1902803-0.25g |
tert-butyl N-[1-amino-3-(quinolin-7-yl)propan-2-yl]carbamate |
2229486-19-3 | 0.25g |
$1381.0 | 2023-09-18 | ||
| Enamine | EN300-1902803-0.5g |
tert-butyl N-[1-amino-3-(quinolin-7-yl)propan-2-yl]carbamate |
2229486-19-3 | 0.5g |
$1440.0 | 2023-09-18 | ||
| Enamine | EN300-1902803-1.0g |
tert-butyl N-[1-amino-3-(quinolin-7-yl)propan-2-yl]carbamate |
2229486-19-3 | 1g |
$1500.0 | 2023-06-02 | ||
| Enamine | EN300-1902803-2.5g |
tert-butyl N-[1-amino-3-(quinolin-7-yl)propan-2-yl]carbamate |
2229486-19-3 | 2.5g |
$2940.0 | 2023-09-18 | ||
| Enamine | EN300-1902803-5.0g |
tert-butyl N-[1-amino-3-(quinolin-7-yl)propan-2-yl]carbamate |
2229486-19-3 | 5g |
$4349.0 | 2023-06-02 |
tert-butyl N-1-amino-3-(quinolin-7-yl)propan-2-ylcarbamate Related Literature
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
Additional information on tert-butyl N-1-amino-3-(quinolin-7-yl)propan-2-ylcarbamate
Professional Introduction to Tert-butyl N-1-amino-3-(quinolin-7-yl)propan-2-ylcarbamate (CAS No. 2229486-19-3)
Tert-butyl N-1-amino-3-(quinolin-7-yl)propan-2-ylcarbamate, with the CAS number 2229486-19-3, is a compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, featuring a complex structure that includes a tert-butyl group, an amino group, and a quinolin-7-yl moiety, has shown promise in various biochemical applications. The unique combination of these structural elements makes it a subject of interest for researchers exploring novel therapeutic agents and biochemical pathways.
The molecular structure of tert-butyl N-1-amino-3-(quinolin-7-yl)propan-2-ylcarbamate is characterized by its versatility, which allows for diverse chemical modifications and functionalizations. This flexibility is particularly valuable in drug discovery, where the ability to fine-tune molecular properties can significantly impact biological activity and pharmacokinetic profiles. The presence of the quinolin-7-yl group, a well-known pharmacophore in medicinal chemistry, further enhances its potential as a building block for new drugs.
In recent years, there has been growing interest in quinoline derivatives due to their broad spectrum of biological activities. Quinolines and their analogs have been extensively studied for their antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The incorporation of the quinolin-7-yl moiety into tert-butyl N-1-amino-3-(quinolin-7-yl)propan-2-ylcarbamate leverages these known biological effects, making it a promising candidate for further investigation.
The tert-butyl carbamate moiety in the compound's name is another key feature that contributes to its unique chemical properties. Carbamates are known for their stability and their ability to act as intermediates in various synthetic pathways. The tert-butyl group provides additional steric hindrance, which can influence the compound's solubility, bioavailability, and metabolic stability. These factors are crucial in determining the compound's potential as a lead molecule in drug development.
Recent studies have highlighted the importance of structure-based drug design in optimizing therapeutic agents. Computational modeling and high-throughput screening have become indispensable tools in this process. The complex structure of tert-butyl N-1-amino-3-(quinolin-7-yl)propan-2-ylcarbamate presents both challenges and opportunities for computational analysis. By leveraging advanced computational techniques, researchers can predict binding affinities, metabolic pathways, and potential side effects, thereby accelerating the drug discovery process.
The synthesis of tert-butyl N-1-amino-3-(quinolin-7-y l)propan -2 -y lcarbamate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Modern synthetic methodologies, such as transition metal-catalyzed reactions and flow chemistry, have been increasingly employed to improve efficiency and scalability. These advancements not only enhance the production of the compound but also open up new avenues for its application in pharmaceutical research.
In addition to its potential as a drug lead, tert-butyl N -1 -amino -3 - (quinolin -7 - yl ) propan -2 - yl carbamate may find utility in other areas of chemical biology. For instance, it could serve as a probe or intermediate in biochemical assays designed to study enzyme mechanisms or receptor interactions. The quinolin -7 - yl group's interaction with biological targets can provide valuable insights into cellular processes and disease pathways.
The development of novel analytical techniques has also played a significant role in advancing research involving compounds like tert-butyl N -1 -amino -3 - (quinolin -7 - yl ) propan -2 - yl carbamate. High-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography are among the tools that have enabled researchers to elucidate the compound's structure and dynamics with high precision. These techniques are essential for confirming synthetic success and understanding the compound's behavior in various environments.
The future prospects of tert-butyl N -1 -amino -3 -(quinolin -7-y l)propan -2-y lcarbamate are promising, given its unique structural features and potential biological activities. Ongoing research aims to explore its pharmacological properties further and identify new therapeutic applications. Collaborative efforts between synthetic chemists, biochemists, and pharmacologists will be crucial in realizing this potential fully.
In conclusion, tert-butyl N -1-amino 3 -(quinolin 7-y l ) propan 2-y l carbamate, with CAS number 2229486 19 3, represents an exciting area of research with significant implications for chemical biology and drug development. Its complex structure offers numerous possibilities for functionalization and application across various fields. As research continues to uncover new insights into its properties and potential uses,this compound is poised to make meaningful contributions to scientific advancement。
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